2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O2/c1-2-28-14-5-3-13(4-6-14)26-18-16(22-23-26)17(20-12-21-18)25-9-7-24(8-10-25)15(27)11-19/h3-6,12H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVXRNDMSOVSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, suggesting that this compound may also have favorable ADME properties.
Result of Action
Similar compounds have shown superior cytotoxic activities against various cancer cell lines, suggesting that this compound may also have potent cytotoxic effects.
Action Environment
Similar compounds have been synthesized effectively under mild electrolytic conditions, suggesting that this compound may also be stable under various environmental conditions.
Biological Activity
The compound 2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 920416-99-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 401.8 g/mol. The structure features a triazolopyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 920416-99-5 |
| Molecular Formula | C₁₈H₂₀ClN₇O₂ |
| Molecular Weight | 401.8 g/mol |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds similar to This compound against various pathogens. For instance, compounds derived from triazolopyrimidine structures have shown activity against Mycobacterium tuberculosis and the ESKAPE pathogens, which are notorious for their antibiotic resistance .
In vitro evaluations have indicated that modifications in the chemical structure can significantly influence antibacterial efficacy. For example, while certain derivatives exhibited potent activity against drug-sensitive strains of M. tuberculosis, others were ineffective against Gram-negative bacteria like Pseudomonas aeruginosa .
The mechanism by which This compound exerts its biological effects may involve interaction with specific enzymatic pathways or bacterial membranes. The presence of the triazole moiety is often linked to interference with nucleic acid synthesis or disruption of cell wall integrity .
Study 1: Antibacterial Screening
In a study focused on the antibacterial properties of triazolopyrimidine derivatives, This compound was screened alongside various analogs. The results indicated that while some derivatives displayed significant antibacterial activity against S. aureus and E. coli, the specific compound's activity varied depending on structural modifications .
Study 2: Antitubercular Activity
Another research effort assessed the antitubercular properties of a series of compounds related to This compound . The findings revealed that certain modifications enhanced potency against M. tuberculosis, suggesting that further structural optimization could yield more effective antitubercular agents .
Q & A
Q. What synthetic strategies are most effective for constructing the triazolopyrimidine core in this compound?
Methodological Answer: The triazolopyrimidine core is typically synthesized via cyclocondensation of 4-amino-1,2,3-triazole derivatives with β-keto esters or malononitrile under acidic conditions. Solvents like ethanol or DMF are used with catalytic acetic acid. Post-cyclization halogenation (e.g., using POCl₃) introduces substituents at the pyrimidine C7 position, enabling subsequent piperazine coupling .
Q. How is the piperazine-ethanone moiety introduced into the molecule?
Methodological Answer: The piperazine ring is coupled to the triazolopyrimidine core via nucleophilic aromatic substitution (SNAr) at the C7 position. The ethanone group is then introduced by reacting 2-chloroacetyl chloride with the secondary amine of the piperazine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., ethoxyphenyl substituents) and piperazine-CH₂ linkages.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₂H₂₂ClN₇O₂).
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and triazole/pyrimidine ring vibrations .
Q. What solubility properties should researchers anticipate for this compound?
Methodological Answer: The compound is sparingly soluble in water due to hydrophobic aromatic and heterocyclic moieties. It dissolves better in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane). Solubility can be enhanced via salt formation (e.g., HCl adducts) or co-solvents like PEG-400 .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the piperazine and triazolopyrimidine units?
Methodological Answer: Key factors include:
- Temperature : Maintain 80–100°C in DMF to activate the SNAr mechanism.
- Catalyst : Use KI (1–2 equiv) to stabilize transition states.
- Purification : Employ column chromatography (silica gel, 5% MeOH/CH₂Cl₂) to isolate the product from unreacted piperazine .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. COX-2 selectivity) often arise from assay conditions. Standardize protocols:
- Use isogenic cell lines to control genetic variability.
- Validate target engagement via cellular thermal shift assays (CETSA).
- Cross-reference with molecular docking (e.g., AutoDock Vina) to confirm binding poses .
Q. How does molecular docking inform the compound’s mechanism of action?
Methodological Answer: Docking studies (e.g., using PDB ID 1ATP for kinase targets) reveal critical interactions:
- The ethoxyphenyl group occupies hydrophobic pockets.
- The triazolopyrimidine core forms hydrogen bonds with catalytic lysine residues.
- Free energy calculations (MM/PBSA) quantify binding affinity .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
Methodological Answer: The compound may degrade via:
- Hydrolysis : Susceptible at the ethanone carbonyl in acidic/basic media. Stabilize with lyophilization or cyclodextrin encapsulation.
- Photooxidation : Protect with amber glassware and antioxidants (e.g., BHT). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Q. How are structure-activity relationships (SARs) explored for analogs of this compound?
Methodological Answer:
- Substitution Patterns : Replace the 4-ethoxyphenyl group with halogens (Cl, F) or methoxy to assess steric/electronic effects.
- Piperazine Modifications : Test N-methylation or morpholine substitution for improved blood-brain barrier penetration.
- Bioisosteres : Replace the triazole with imidazole to compare potency .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Piperazine Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +25% vs. THF |
| Temperature | 90°C | +40% vs. 60°C |
| Catalyst (KI) | 1.5 equiv | +15% vs. 0.5 equiv |
| Reaction Time | 12 h | Plateau after 10 h |
| Source : |
Q. Table 2: Comparative Biological Activity of Analogues
| Substituent (R) | Target (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Ethoxyphenyl | Kinase X: 12 ± 3 | 8.2 (DMSO) |
| 4-Fluorophenyl | Kinase X: 18 ± 4 | 10.5 (DMSO) |
| 3-Methoxyphenyl | COX-2: 45 ± 7 | 6.9 (DMSO) |
| Source : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
